

3-Bromo-6-nitroquinoline CAS number and properties

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Compound of Interest

Compound Name: 3-Bromo-6-nitroquinoline

Cat. No.: B1315975

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Technical Guide: 3-Bromo-6-nitroquinoline

CAS Number: 7101-95-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-nitroquinoline is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of pharmacologically active compounds. The presence of a bromine atom at the 3-position and a nitro group at the 6-position makes this molecule a versatile building block for organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the electron-withdrawing nitro group can influence the molecule's reactivity and biological activity. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **3-Bromo-6-nitroquinoline**.

Physicochemical Properties

The key physicochemical properties of **3-Bromo-6-nitroquinoline** are summarized in the table below. This data is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |
|-------------------|---|---|
| CAS Number | 7101-95-3 | [1] [2] |
| Molecular Formula | C ₉ H ₅ BrN ₂ O ₂ | [1] |
| Molecular Weight | 253.05 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 170-171 °C | [1] |
| Boiling Point | 369.7 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.747 ± 0.06 g/cm ³ | [1] |
| Flash Point | 177.4 ± 22.3 °C | [1] |
| LogP | 2.79 | [1] |
| Refractive Index | 1.707 | [1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Bromo-6-nitroquinoline** is not readily available in the cited literature. However, based on standard organic synthesis methodologies for related compounds, a plausible synthetic route would involve the bromination of 6-nitroquinoline. The presence of the deactivating nitro group would likely direct the electrophilic aromatic substitution to the 3-position.

Proposed Experimental Protocol: Electrophilic Bromination of 6-Nitroquinoline

This protocol is a generalized procedure and would require optimization for the specific substrate.

Materials:

- 6-Nitroquinoline
- N-Bromosuccinimide (NBS)

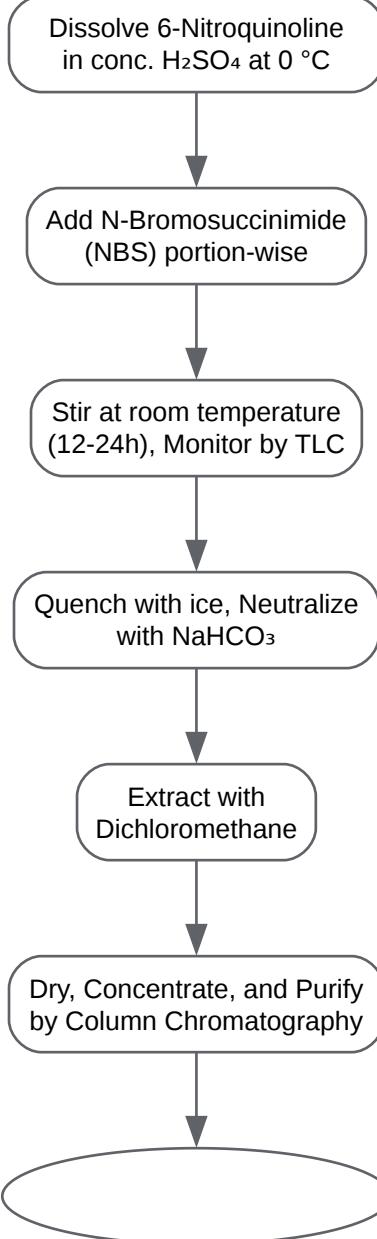
- Concentrated Sulfuric Acid
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 6-nitroquinoline (1.0 equiv) in concentrated sulfuric acid at 0 °C.
- Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **3-Bromo-6-nitroquinoline**.

Synthesis Workflow Diagram

Generalized Synthesis Workflow

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Caption: Generalized workflow for the synthesis of **3-Bromo-6-nitroquinoline**.

Key Reactions and Applications

3-Bromo-6-nitroquinoline is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine at the

3-position allows for the introduction of various substituents, enabling the generation of diverse chemical libraries for drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of **3-Bromo-6-nitroquinoline**, it allows for the synthesis of 3-aryl or 3-heteroaryl quinolines, which are scaffolds present in many biologically active compounds, including kinase inhibitors.[3][4]

Materials:

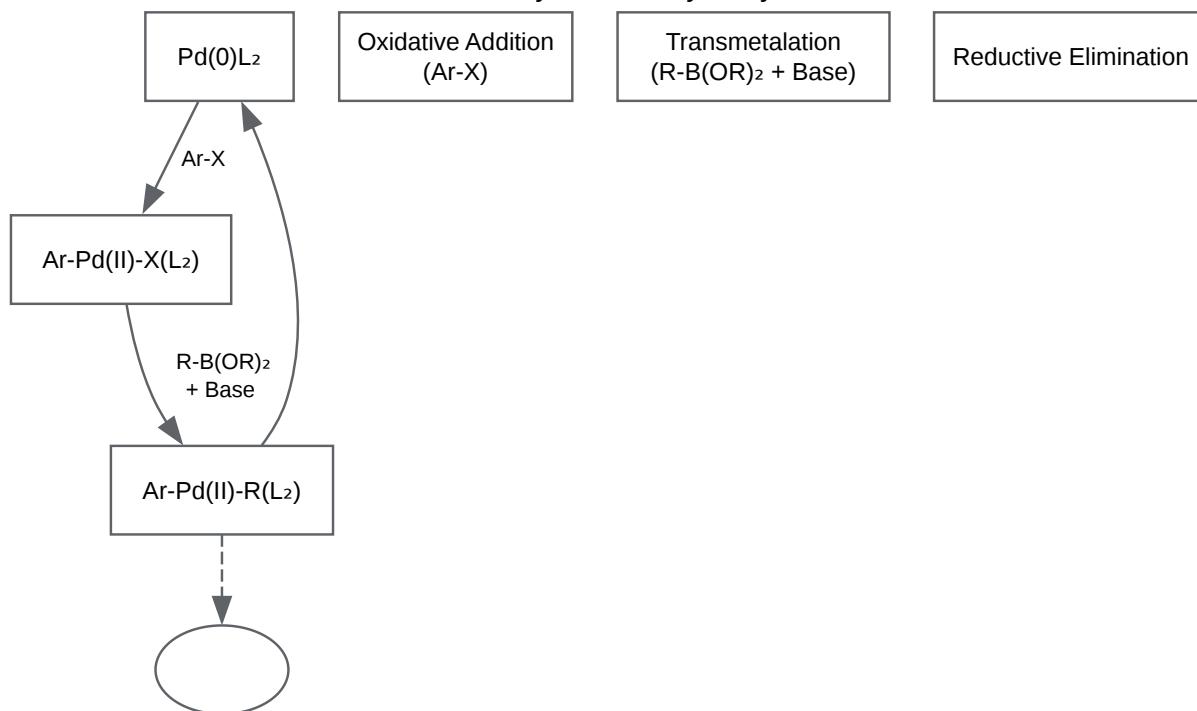
- **3-Bromo-6-nitroquinoline** (1.0 equiv)
- Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 equiv)
- Solvent (e.g., Dioxane/water, Toluene, DMF)

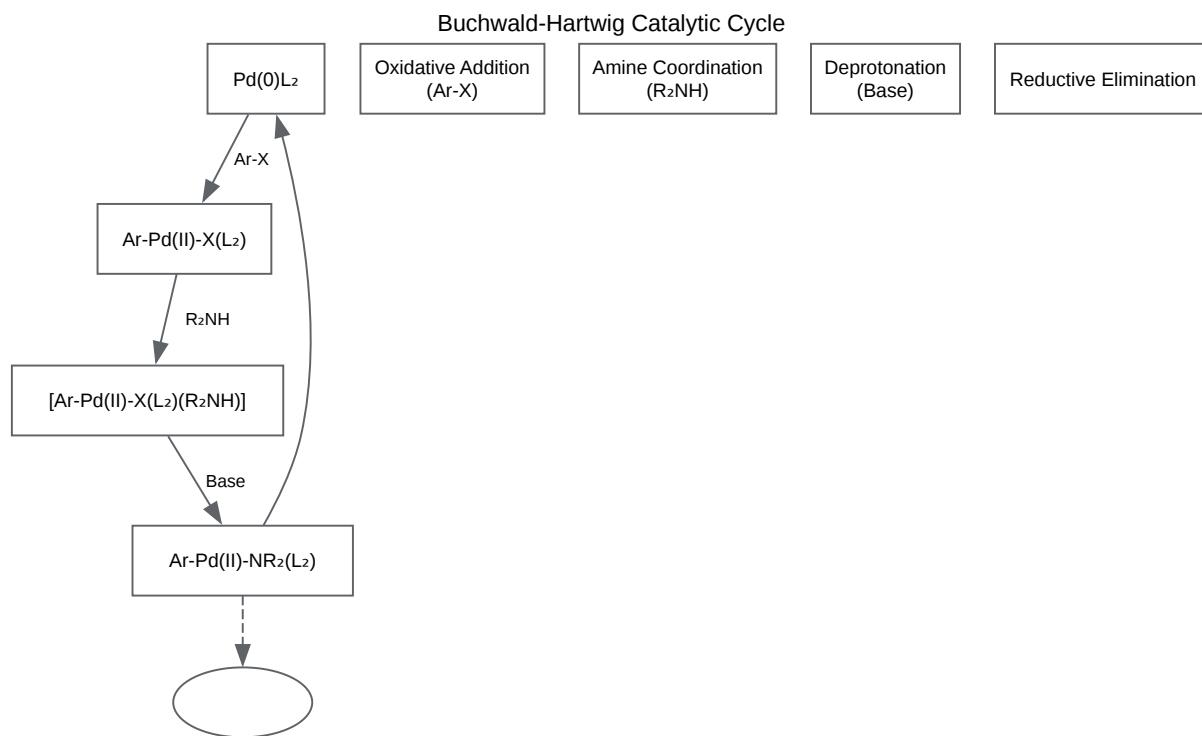
Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add **3-Bromo-6-nitroquinoline**, the boronic acid derivative, the palladium catalyst, and the base.
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Solvent Addition: Add the degassed solvent via syringe.
- Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

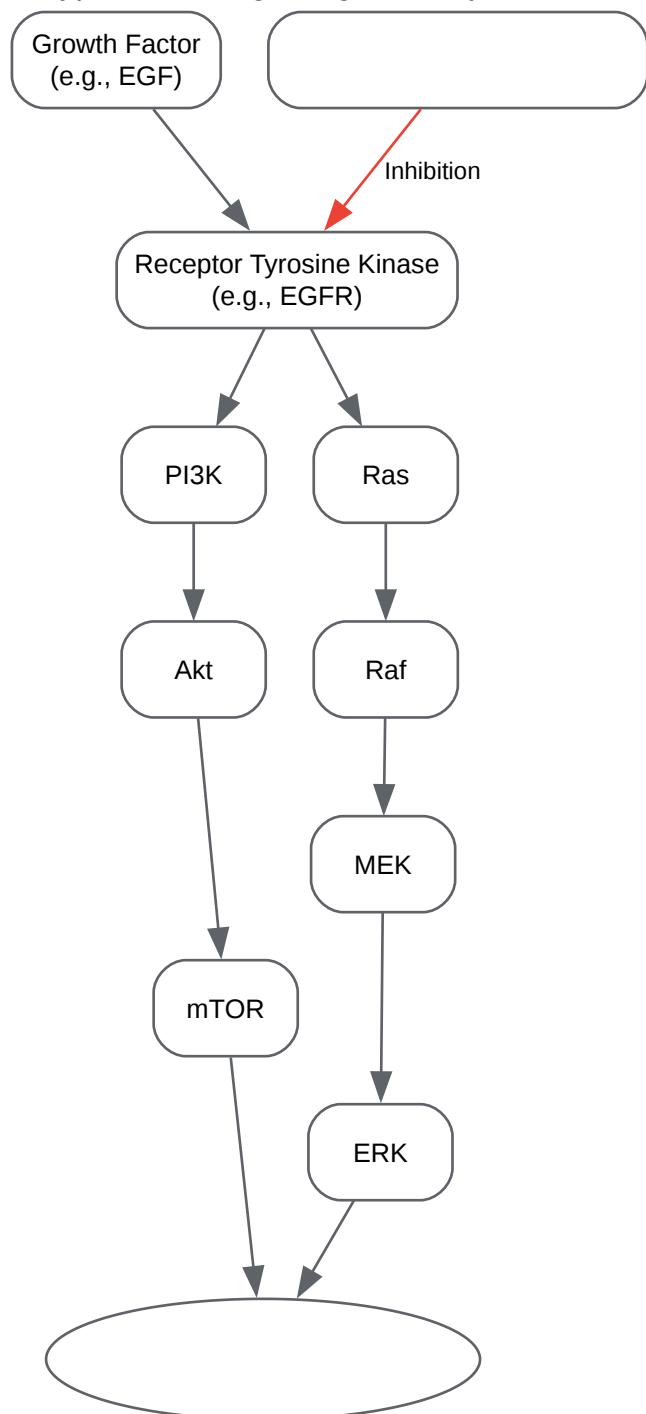
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5]

Suzuki-Miyaura Catalytic Cycle





Hypothetical Signaling Pathway Inhibition

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